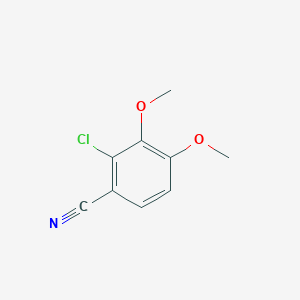

2-Chloro-3,4-dimethoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVLTABTKVOGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379407 | |

| Record name | 2-chloro-3,4-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119413-61-5 | |

| Record name | 2-chloro-3,4-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivative Synthesis of 2 Chloro 3,4 Dimethoxybenzonitrile

Transformations Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a versatile site for chemical reactions, including hydrolysis, reduction, and nucleophilic addition.

Hydrolytic Pathways to Carboxylic Acid Derivatives

The nitrile functional group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. youtube.com This process involves the addition of water across the carbon-nitrogen triple bond, proceeding through an amide intermediate.

Acid-catalyzed hydrolysis: The nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The nitrogen atom is protonated, rendering the nitrile carbon more electrophilic and susceptible to attack by water. The final product is the carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-catalyzed hydrolysis: Alternatively, heating the nitrile with a strong aqueous base, like sodium hydroxide, also yields the carboxylic acid. In this case, the initial product is the carboxylate salt, which must then be acidified with a strong acid to protonate the carboxylate and isolate the free carboxylic acid. youtube.com

The hydrolysis of 2-Chloro-3,4-dimethoxybenzonitrile yields 2-Chloro-3,4-dimethoxybenzoic acid, a stable solid compound. sigmaaldrich.comscientificlabs.com

Table 1: Hydrolysis of this compound

| Reactant | Reagents/Conditions | Product |

|---|

Reductive Conversions to Amine Analogues

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents. This transformation is a cornerstone of synthetic organic chemistry for producing benzylamines. Common methods include:

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting amine.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Platinum, or Palladium. The reaction often requires high pressure and temperature to proceed efficiently.

The reduction of this compound is expected to produce 2-Chloro-3,4-dimethoxybenzylamine. While specific documented synthesis for this exact conversion is not prevalent, the synthesis of related compounds like 2,4-dimethoxybenzylamine (B23717) from its corresponding precursor is well-established. google.com

Table 2: Reduction of this compound

| Reactant | Reagents/Conditions | Product |

|---|

Nucleophilic Addition Reactions at the Nitrile Center

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, most notably Grignard reagents (R-MgX). masterorganicchemistry.com This reaction provides a powerful method for forming new carbon-carbon bonds. The addition of a Grignard reagent to a nitrile forms an intermediate imine salt. masterorganicchemistry.com This intermediate is stable until an aqueous acid workup is performed, which hydrolyzes the imine to a ketone. masterorganicchemistry.commasterorganicchemistry.com

For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would first produce an intermediate magnesium salt of an imine. Subsequent hydrolysis of this intermediate would yield 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-one.

Table 3: Grignard Reaction with this compound

| Reactant | Reagents/Conditions | Intermediate | Final Product (after hydrolysis) |

|---|

Reactions at the Aromatic Core of this compound

The reactivity of the benzene (B151609) ring is heavily influenced by the electronic properties of its substituents. The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing chloro and nitrile groups determines the course of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are governed by the existing substituents. libretexts.org

-OCH₃ (Methoxy): These are strong activating groups due to their ability to donate electron density to the ring via resonance. They are ortho, para-directors. youtube.com

-Cl (Chloro): This group is deactivating due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance. libretexts.org

-CN (Nitrile): This is a strong deactivating group through both inductive and resonance effects, withdrawing electron density from the ring. It is a meta-director. masterorganicchemistry.com

In this compound, the directing effects are competitive. The powerful activating and directing influence of the two methoxy groups dominates over the other substituents. The most activated positions for electrophilic attack are C-5 and C-6. The C-5 position is ortho to the C-4 methoxy group and para to the C-2 chloro group. The C-6 position is ortho to the C-3 methoxy group. Therefore, EAS reactions like nitration or Friedel-Crafts acylation would be expected to yield a mixture of products, with substitution occurring primarily at the C-5 and C-6 positions. youtube.comyoutube.com

Table 4: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -CN | C-1 | Electron-withdrawing (Inductive & Resonance) | Deactivating | meta |

| -Cl | C-2 | Electron-withdrawing (Inductive) | Deactivating | ortho, para |

| -OCH₃ | C-3 | Electron-donating (Resonance) | Activating | ortho, para |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the strongly electron-withdrawing nitrile group (-CN) is positioned ortho to the chlorine atom. This arrangement significantly activates the C-2 carbon for nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon bearing the leaving group (chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. fishersci.co.uk Common nucleophiles for this reaction include alkoxides, amines, and thiols.

Table 5: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

| Reactant | Nucleophile | Reagents/Conditions | Product |

|---|

Modifications of the Methoxy Substituents

The two methoxy groups on the benzene ring of this compound can be selectively or fully demethylated to yield the corresponding hydroxybenzonitriles. This transformation is crucial for introducing new functionalities and for the synthesis of various derivatives.

Selective Demethylation Reactions

The selective cleavage of one or both methoxy groups in this compound can be achieved using various demethylating agents. The choice of reagent and reaction conditions determines the degree and regioselectivity of the demethylation.

Commonly employed reagents for the O-demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as Brønsted acids like 47% hydrobromic acid (HBr). sigmaaldrich.com The reaction with BBr₃ is typically performed in a dry, inert solvent such as dichloromethane (B109758) at low temperatures, with the reactivity being high enough to often necessitate cooling to -78°C to control the reaction. sigmaaldrich.comekb.egnih.gov The mechanism involves the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. sigmaaldrich.com

Aluminum chloride is another potent Lewis acid for demethylation, often used in solvents like dichloromethane or in combination with N,N-dimethylaniline. mdpi.comresearchgate.net The reaction temperature can range from 0°C to 180°C depending on the substrate. mdpi.com Selective demethylation of methoxy groups ortho to a carbonyl group can be achieved with AlCl₃. acs.org

The regioselectivity of demethylation in this compound, i.e., whether the methoxy group at position 3 or 4 is cleaved, is influenced by steric and electronic factors. The presence of the chlorine atom at position 2 may influence the accessibility and reactivity of the adjacent methoxy group at position 3. For instance, in related systems, demethylation of ortho-substituted aryl methyl ethers is often promoted by the neighboring group. acs.org This suggests that selective demethylation of the C3-methoxy group might be achievable under specific conditions. The synthesis of 2-chloro-3-hydroxy-4-methoxybenzaldehyde (B1582899) from 1-chloro-2,3-dimethoxybenzene (B1581966) has been reported, indicating that selective modification of the C3-alkoxy group is feasible. chemsynthesis.commdpi.com

The resulting hydroxybenzonitriles, such as 2-chloro-3-hydroxy-4-methoxybenzonitrile and 2-chloro-4-hydroxy-3-methoxybenzonitrile, are valuable intermediates for further derivatization.

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| Boron tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | Highly reactive, requires anhydrous conditions. sigmaaldrich.comekb.egnih.gov |

| Aluminum chloride (AlCl₃) | Dichloromethane or neat, often with additives | Strong Lewis acid, can promote other reactions. mdpi.comresearchgate.net |

| Hydrobromic acid (HBr) | 47% aqueous solution, high temperature | Strong Brønsted acid. |

| Alkyl thiols (e.g., dodecanethiol) | High-boiling solvents (NMP, DMSO), basic conditions | Odorless alternative to lower thiols. sigmaaldrich.com |

Synthesis of Bioactive and Functional Derivatives

The strategic functionalization of this compound opens avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Conjugation with Pharmacologically Relevant Moieties

While specific examples of conjugating this compound with pharmacologically relevant moieties are not extensively documented in readily available literature, the presence of the nitrile and the potential for introducing a hydroxyl group via demethylation provides clear handles for such modifications. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with amines or alcohols of bioactive molecules. The synthesis of 2-Chloro-3,4-dimethoxybenzoic acid is a known transformation. chemsynthesis.com

Alternatively, the chloro substituent can be displaced by nucleophiles, such as amines, to form new C-N bonds. This approach is widely used in the synthesis of pharmacologically active compounds. The resulting derivatives could be screened for a variety of biological activities, building on the known bioactivity of other substituted benzonitriles. For instance, certain benzonitrile (B105546) derivatives are investigated for their potential as anticancer agents. amazonaws.com

Incorporation into Heterocyclic Ring Systems

The nitrile functionality of this compound is a key feature for its incorporation into various heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds.

Quinazolines: The synthesis of quinazolines and their derivatives often involves precursors containing a 2-aminobenzonitrile (B23959) moiety. wikipedia.orgrsc.orgyoutube.comnih.gov Although this compound is not a 2-aminobenzonitrile, it can potentially be converted into one through nucleophilic aromatic substitution of the chloride with an amine or through a multi-step sequence. Once the amino group is in place, condensation with aldehydes, alcohols, or amides can lead to the formation of the quinazoline (B50416) ring system. wikipedia.orgrsc.orgyoutube.com

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. chemicalbook.comblucher.com.bracs.org A plausible route from this compound would involve the introduction of an amino group ortho to the existing chloro or a derivatized group, followed by cyclization. Alternatively, methods for synthesizing 2-chlorobenzimidazole (B1347102) derivatives from 1,3-dihydro-benzimidazol-thiones have been reported, suggesting other potential synthetic pathways.

Triazoles: The nitrile group can participate in cycloaddition reactions to form triazoles. For example, the copper-catalyzed reaction of nitriles with hydroxylamine (B1172632) can yield 1,2,4-triazoles. Another method involves the base-catalyzed condensation of a nitrile with a hydrazide. These methods provide a direct way to incorporate the 2-chloro-3,4-dimethoxyphenyl moiety into a triazole ring, a common feature in many pharmaceuticals.

Table 2: General Strategies for Heterocycle Synthesis from Benzonitriles

| Heterocycle | General Precursor Requirement | Potential Synthetic Step from this compound |

| Quinazoline | 2-Aminobenzonitrile | Nucleophilic aromatic substitution of chloride with an amine, followed by cyclization. wikipedia.orgrsc.orgyoutube.comnih.gov |

| Benzimidazole | o-Phenylenediamine | Introduction of an ortho-amino group, followed by condensation. chemicalbook.comblucher.com.bracs.org |

| 1,2,4-Triazole | Nitrile | Reaction with hydroxylamine or a hydrazide. |

Formation of Polymeric and Supramolecular Structures

The nitrile group of this compound can act as a hydrogen bond acceptor, enabling its participation in the formation of supramolecular assemblies. The precise recognition of benzonitrile derivatives by supramolecular macrocycles has been demonstrated, highlighting the potential of the cyanophenyl moiety to direct self-assembly through non-covalent interactions.

The formation of polymeric structures from benzonitrile derivatives is also a possibility, for instance, through polymerization of the nitrile groups or by incorporating the benzonitrile unit into a larger polymer backbone via its other functional groups. While specific research on the polymerization of this compound is not prominent, the general principles of polymer chemistry suggest that it could serve as a monomer or a comonomer in the synthesis of novel polymeric materials. For instance, functionalized benzonitriles can be used in the synthesis of polymers for various applications.

Furthermore, the ability of related molecules to form supramolecular gels and other ordered structures suggests that this compound and its derivatives could be valuable components in the design of new functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3,4 Dimethoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the molecular structure of 2-Chloro-3,4-dimethoxybenzonitrile. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, a detailed picture of the atomic connectivity and chemical environment can be constructed.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. rsc.org The aromatic region of the spectrum is of particular interest, as the substitution pattern on the benzene (B151609) ring dictates the observed splitting patterns.

A study reported the following ¹H NMR spectral data for this compound in CDCl₃ at 400 MHz: a doublet of doublets at δ 7.29 ppm with coupling constants J = 8.4 Hz and 2.0 Hz, a doublet at δ 7.09 ppm with J = 2.0 Hz, and a doublet at δ 6.91 ppm with J = 8.4 Hz. rsc.org These signals correspond to the three protons on the aromatic ring. The two methoxy groups appear as sharp singlets at δ 3.94 ppm and δ 3.91 ppm, each integrating to three protons. rsc.org

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.29 | dd | 8.4, 2.0 | Aromatic CH |

| 7.09 | d | 2.0 | Aromatic CH |

| 6.91 | d | 8.4 | Aromatic CH |

| 3.94 | s | - | OCH₃ |

| 3.91 | s | - | OCH₃ |

Source: The Royal Society of Chemistry rsc.org

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of aromatic, nitrile, and methoxy carbons.

For this compound, the ¹³C NMR spectrum in CDCl₃ at 100 MHz showed signals at δ 152.7, 149.0, 126.3, 119.1, 113.8, 111.1, 103.7, 56.0, and 44.9 ppm. rsc.org The signals at δ 152.7 and 149.0 ppm are assigned to the oxygen-bearing aromatic carbons, while the signal for the carbon atom attached to the nitrile group appears in the aromatic region. The nitrile carbon itself is expected to have a characteristic chemical shift. The two methoxy carbons are observed at δ 56.0 and 44.9 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.7 | Aromatic C-O |

| 149.0 | Aromatic C-O |

| 126.3 | Aromatic CH |

| 119.1 | Aromatic C-CN |

| 113.8 | Aromatic CH |

| 111.1 | Aromatic C-Cl |

| 103.7 | Aromatic CH |

| 56.0 | OCH₃ |

| 44.9 | OCH₃ |

Source: The Royal Society of Chemistry rsc.org. Note: Specific assignments of aromatic carbons can be further confirmed by 2D NMR techniques.

Nitrogen (¹⁵N) NMR Analysis

Nitrogen-15 NMR spectroscopy is a specialized technique that can provide direct information about the nitrogen atom of the nitrile group. The chemical shift of the ¹⁵N nucleus is highly sensitive to the electronic environment of the nitrile functional group. While specific ¹⁵N NMR data for this compound is not widely reported in the literature, the chemical shifts of nitriles generally appear in a characteristic range. For benzonitrile (B105546) derivatives, the ¹⁵N chemical shift is influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups typically cause a downfield shift, while electron-donating groups lead to an upfield shift.

Application of Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are instrumental in the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like substituted benzonitriles.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, which is invaluable for assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the methoxy protons to their respective carbons and to adjacent aromatic carbons.

While specific 2D NMR studies on this compound are not detailed in the available literature, the application of these techniques would be the standard and most effective approach for a comprehensive structural elucidation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a "fingerprint" of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

For the related compound 3,4-dimethoxybenzonitrile (B145638) , FTIR analysis has been reported. nih.gov The characteristic nitrile (C≡N) stretching vibration is a strong band typically observed in the range of 2240-2220 cm⁻¹. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-O stretching vibrations of the methoxy groups are expected in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

In a study on 2-Chloro-3-methoxybenzonitrile , computational analysis predicted the vibrational frequencies. jchps.com The C-Cl stretching vibration is generally found in the region of 800-600 cm⁻¹.

Based on these related compounds, the expected FTIR absorption bands for this compound are summarized in the table below.

Table 3: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| C≡N Stretch | 2240 - 2220 |

| Asymmetric C-O Stretch (Aryl-Alkyl Ether) | 1275 - 1200 |

| Symmetric C-O Stretch (Aryl-Alkyl Ether) | 1075 - 1020 |

| C-Cl Stretch | 800 - 600 |

Note: These are expected ranges based on data from related compounds and general spectroscopic principles.

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive analytical method for investigating the molecular vibrations of this compound and its derivatives. morressier.com This technique provides detailed information about the structural arrangement of the molecule by analyzing the inelastic scattering of monochromatic light.

In the Raman spectrum of a related compound, 2-chloro-6-methylbenzonitrile, both FT-IR and FT-Raman spectra were recorded and analyzed. researchgate.net The vibrational frequencies were assigned to different normal modes of the molecule, providing insights into its structural characteristics. researchgate.net For 2-Chloro-3-methoxybenzonitrile, the FT-Raman spectrum was recorded using a 1064 nm line of a Nd:YAG laser as the excitation source in the 50-3500 cm⁻¹ region. jchps.com

The nitrile (C≡N) functional group is of particular interest in Raman spectroscopy due to its distinct and sensitive vibrational mode, which typically appears in the 2100-2300 cm⁻¹ region. morressier.comresearchgate.net The position of the C≡N stretching frequency is highly sensitive to the electronic environment, including the presence of other functional groups and intermolecular interactions. researchgate.net For instance, in a study of various nitrile-containing compounds, the C≡N Raman band of acetonitrile (B52724) was observed at 2256 cm⁻¹, while for cyanocinnamic acid, it appeared at 2230 cm⁻¹. researchgate.net

The following table provides a summary of characteristic Raman shifts for relevant functional groups.

| Functional Group | Raman Shift (cm⁻¹) |

| C≡N Stretch | 2100 - 2300 morressier.comresearchgate.net |

| C-H Stretch (Aromatic) | ~3076 jchps.com |

| C-H Stretch (Alkyl) | ~2900 libretexts.org |

| C-Cl Stretch | ~660 researchgate.net |

This table provides approximate ranges and specific examples from related compounds.

Detailed Analysis of C≡N Stretching Frequencies

The stretching frequency of the nitrile (C≡N) group is a valuable diagnostic tool in vibrational spectroscopy. Its position in the infrared (IR) and Raman spectra is sensitive to the electronic effects of substituents on the aromatic ring. researchgate.net The C≡N triple bond stretching vibration typically appears in the range of 2100–2250 cm⁻¹. pressbooks.pub

For benzonitrile, the C≡N stretching mode is well-documented. sphinxsai.com In substituted benzonitriles, the frequency of this vibration is influenced by the inductive and resonance effects of the substituents. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups tend to decrease it.

In a study on 2-amino-4-chlorobenzonitrile (B1265954), the nitrile stretching band was observed at 2211 cm⁻¹ in the IR spectrum. analis.com.my This value is influenced by the presence of both the electron-withdrawing chlorine atom and the electron-donating amino group. analis.com.my For 4-chloro-2-methylbenzonitrile, the C≡N stretching mode was found to have a significant contribution from the C-CN stretching force constant, indicating a coupling of vibrational modes. ijtsrd.com

The table below illustrates the effect of substitution on the C≡N stretching frequency in various benzonitrile derivatives.

| Compound | C≡N Stretching Frequency (cm⁻¹) | Reference |

| Benzonitrile | ~2220 | msu.edu |

| 2-Amino-4-chlorobenzonitrile | 2211 | analis.com.my |

| Acetonitrile | 2256 | researchgate.net |

| Cyanocinnamic acid | 2230 | researchgate.net |

This table presents data from various sources to illustrate the range and influences on C≡N stretching frequencies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its molecular ion and fragmentation patterns. libretexts.org The molecular ion peak provides the exact molecular mass of the compound. For this compound (C₉H₈ClNO₂), the predicted monoisotopic mass is 197.02435 Da. uni.lu

The fragmentation pattern offers valuable structural information. In aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org For halogenated compounds, the isotopic distribution of the halogen atom (e.g., chlorine has isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic peaks for fragments containing the halogen, which aids in their identification. youtube.comdocbrown.info

Common fragmentation pathways for related compounds include:

Loss of a methyl radical (CH₃): A peak at M-15. youtube.com

Loss of a CHO group: A peak at M-29. libretexts.org

Loss of a propyl radical (C₃H₇): A peak at M-43. youtube.com

For ethers, fragmentation often occurs alpha to the oxygen atom. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound and its derivatives. measurlabs.com This technique provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov

HRMS is particularly valuable in the analysis of complex mixtures and for the identification of unknown halogenated compounds in environmental or biological samples. researchgate.netresearchgate.net The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers enables the generation of "full-component" data, facilitating comprehensive screening for various substances. nih.govresearchgate.net

For this compound, HRMS can confirm its elemental formula (C₉H₈ClNO₂) by measuring the exact mass of its molecular ion. The predicted collision cross section (CCS) values for various adducts of the molecule can also be calculated, providing an additional layer of identification. uni.lu

The table below shows the predicted m/z values for different adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 198.03163 |

| [M+Na]⁺ | 220.01357 |

| [M-H]⁻ | 196.01707 |

| [M+NH₄]⁺ | 215.05817 |

| [M+K]⁺ | 235.98751 |

Data sourced from PubChemLite for this compound (C9H8ClNO2). uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, studies on similar molecules provide valuable insights. For example, the crystal structure of 2-amino-4-chlorobenzonitrile was determined to be in the triclinic system with the space group Pī. analis.com.my The analysis revealed that the C≡N bond length was 1.146(4) Å and the C-N bond length was 1.369(4) Å, which are shorter than theoretical values due to conjugation with the aromatic ring. analis.com.my

In another study, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to be in the triclinic crystal system with the P-1 space group. mdpi.com Such studies often reveal the presence of intermolecular interactions like hydrogen bonds and π–π stacking, which influence the crystal packing. analis.com.mymdpi.com

The table below presents crystallographic data for a related compound, 2-amino-4-chlorobenzonitrile. analis.com.my

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

This data for 2-amino-4-chlorobenzonitrile illustrates the type of information obtained from X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, these transitions are typically π → π* and n → π*.

The UV absorption spectrum of benzonitrile vapor has been studied and shows a resemblance to other monosubstituted benzenes. aip.org The spectrum is characterized by bands corresponding to transitions between ground and excited electronic states. aip.org In a study of substituted benzonitriles, their UV absorption spectra were also investigated. acs.orgacs.org

For 2-amino-4-chlorobenzonitrile, the UV-Vis analysis showed two main absorption peaks corresponding to π → π* and n → π* transitions, which occur in the aromatic ring and the nitrile group. analis.com.my The electronic spectra of substituted coumarins have also been analyzed, where electron-donating or -withdrawing groups were shown to cause shifts in the absorption peaks. nih.gov

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic transitions observed in UV-Vis spectra. researchgate.net These calculations can help assign specific transitions, such as HOMO→LUMO transitions, to the observed absorption bands. nih.gov

The table below lists the types of electronic transitions and the typical wavelength ranges for chromophores relevant to this compound.

| Transition | Typical Wavelength Range (nm) | Chromophore |

| π → π | 200 - 400 | Aromatic Ring, C≡N |

| n → π | > 250 | C≡N, OCH₃ |

This table provides general information on electronic transitions.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,4 Dimethoxybenzonitrile

Quantum Chemical Calculations

The investigation of 2-Chloro-3,4-dimethoxybenzonitrile's molecular structure and properties is effectively carried out using Density Functional Theory (DFT) and ab initio quantum chemistry methods. DFT has become a widely used tool for studying medium-sized organic molecules due to its favorable balance of computational cost and accuracy. researchgate.net A popular functional for such studies is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This approach, often paired with basis sets like 6-311++G(d,p), allows for the reliable calculation of optimized geometries, vibrational frequencies, and electronic properties. analis.com.my

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to solving the Schrödinger equation without empirical parameterization. While computationally more demanding than DFT, they can offer benchmark-quality results for smaller systems and are valuable for validating the accuracy of DFT functionals. For a molecule of this size, DFT methods generally provide a robust and efficient means of investigation.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves finding the minimum energy structure on the potential energy surface. The presence of the two methoxy (B1213986) groups introduces rotational flexibility around the C-O bonds, leading to the possibility of multiple stable conformers.

A conformational landscape analysis is therefore crucial to identify the various low-energy conformers and to understand their relative stabilities. This is often achieved by systematically rotating the dihedral angles associated with the methoxy groups and performing a geometry optimization for each starting conformation. The relative energies of the resulting conformers can then be used to determine their population distribution at a given temperature according to the Boltzmann distribution. The s-cis conformation is often found to be predominant for similar chalcones, with hyperconjugative interactions contributing to its stability. ufms.br

Below is a hypothetical data table illustrating the kind of results that would be obtained from a conformational analysis of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Conformer | Dihedral Angle (C3-C4-O-CH3) (°) | Dihedral Angle (C4-C3-O-CH3) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 0 | 2.5 |

| 2 | 0 | 180 | 0.8 |

| 3 | 180 | 0 | 0.0 |

| 4 | 180 | 180 | 1.2 |

This table is illustrative and does not represent experimentally verified data.

Once the optimized geometry of the most stable conformer is obtained, vibrational frequency calculations can be performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms. The assignment of these normal modes to specific bond stretches, bends, and torsions provides a detailed picture of the molecule's vibrational dynamics. Theoretical vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov

A representative table of calculated vibrational frequencies and their assignments for this compound is presented below.

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| 3080 | C-H stretch (aromatic) |

| 2950 | C-H stretch (methyl) |

| 2235 | C≡N stretch |

| 1590 | C=C stretch (aromatic) |

| 1260 | C-O stretch (asymmetric) |

| 1025 | C-O stretch (symmetric) |

| 780 | C-Cl stretch |

This table is illustrative and does not represent experimentally verified data.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. nih.gov These calculations are typically performed at the same level of theory used for geometry optimization.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS). The predicted chemical shifts can then be compared to experimental data to confirm the structure of the molecule. nih.govnih.gov

The following table provides a hypothetical comparison of theoretical and experimental NMR chemical shifts for this compound.

| Atom | Calculated ¹³C Chemical Shift (ppm) |

| C1 | 125.3 |

| C2 | 115.8 |

| C3 | 150.1 |

| C4 | 152.4 |

| C5 | 112.9 |

| C6 | 118.6 |

| CN | 117.2 |

| OCH₃ (C3) | 56.1 |

| OCH₃ (C4) | 56.3 |

This table is illustrative and does not represent experimentally verified data.

Based on the calculated vibrational frequencies and their corresponding infrared intensities and Raman activities, it is possible to generate simulated IR and Raman spectra. These simulated spectra can be visually compared with experimental spectra to aid in the assignment of vibrational bands. arxiv.orgmdpi.com The theoretical spectrum is typically plotted as a Lorentzian or Gaussian function centered at each calculated frequency, with the peak height proportional to the calculated intensity. This provides a powerful predictive tool for understanding the vibrational characteristics of this compound.

Biological and Pharmacological Research Endeavors on 2 Chloro 3,4 Dimethoxybenzonitrile and Its Analogues

Exploration of Pharmacological Targets

The therapeutic potential of a compound is intrinsically linked to its interaction with specific biological molecules. For 2-Chloro-3,4-dimethoxybenzonitrile and its structural analogues, research has focused on identifying and characterizing their pharmacological targets, primarily enzymes and cellular receptors, to elucidate their mechanism of action.

Enzyme Inhibition Mechanisms

The inhibition of enzymes that play crucial roles in disease pathology is a cornerstone of drug discovery. Analogues of this compound have been investigated for their ability to inhibit various enzymes implicated in cancer and other conditions.

Derivatives featuring the chloro- and methoxy-moieties have demonstrated significant inhibitory activity against several enzyme families. For instance, certain chloro-substituted indolinone derivatives have been identified as inhibitors of key cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2C19. nih.gov Similarly, methoxy-substituted stilbenes, which share the dimethoxy-phenyl group, have been shown to potently inhibit cytochrome P450 enzymes CYP1A1 and CYP1B1, which are involved in estrogen metabolism and carcinogenesis. nih.gov

In the context of cancer cell signaling, chloro-containing indole-carboxamides have emerged as powerful dual inhibitors of both the wild-type Epidermal Growth Factor Receptor (EGFRWT) and its mutated form, EGFRT790M. nih.govresearchgate.net The development of resistance to first-generation EGFR inhibitors is often driven by this T790M mutation, making dual inhibitors particularly valuable. Furthermore, other complex analogues incorporating a nitrile group, such as 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, have been identified as inhibitors of deubiquitinating enzymes (USPs), specifically USP8, which are involved in protein degradation pathways critical for cell survival. nih.gov

Table 1: Enzyme Inhibition by Analogues

| Analogue Class | Specific Compound Example | Enzyme Target(s) | Therapeutic Context | Reference |

|---|---|---|---|---|

| Chloro-indolinones | (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one | CYP1A2, CYP2C9, CYP2C19 | Drug Metabolism | nih.gov |

| Methoxy-stilbenes | 3,4,2′,4′,6′-penta-MS | CYP1A1, CYP1B1 | Cancer | nih.gov |

| Chloro-indole-carboxamides | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT, EGFRT790M | Cancer | nih.govresearchgate.net |

| Indeno[1,2-b]pyrazine-dicarbonitriles | 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | USP8 (Deubiquitinating Enzyme) | Cancer | nih.gov |

Receptor Binding Profile Assessment

The interaction of small molecules with cellular receptors is fundamental to modulating signal transduction pathways. Studies on analogues of this compound have revealed specific binding profiles at various receptors, particularly serotonin (B10506) and muscarinic receptors.

Analogues featuring the 2,5-dimethoxyphenyl moiety have been assessed for their affinity to serotonin receptors. nih.gov These studies are critical because while activation of the 5-HT2A receptor is linked to certain therapeutic effects, activation of the 5-HT2B receptor has been associated with adverse cardiac events. nih.gov Research on N,N-diallyltryptamine (DALT) derivatives has further expanded this understanding, showing that these compounds can bind to a range of receptors including serotonin (5-HT1A, 5-HT2A), dopamine (B1211576) (D3), and histamine (B1213489) (H1) receptors, as well as sigma sites and the serotonin transporter. researchgate.net

Furthermore, research into para-substituted caramiphen (B1668299) analogues, which are structurally distinct but provide insights into the impact of chloro-substitution, has shown that substituents significantly influence binding affinity and selectivity for muscarinic receptor subtypes (M1 and M2). nih.gov Specifically, derivatives with electron-withdrawing groups, such as nitro and iodo, demonstrated selectivity for the M1 receptor subtype. nih.gov This highlights the potential for specific substitutions to fine-tune the receptor binding profile of a molecule.

Table 2: Receptor Binding Affinity of Analogues

| Analogue Class | Receptor Target(s) | Key Findings | Reference |

|---|---|---|---|

| 2,5-Dimethoxyphenyl-isopropylamines | Serotonin 5-HT2A & 5-HT2B | Affinity at both receptors is correlated with the lipophilicity of the substituent at the 4-position. | nih.gov |

| N,N-Diallyltryptamine (DALT) Derivatives | Serotonin (5-HT1A, 5-HT2A), Dopamine (D3), Histamine (H1), σ sites | Most derivatives bound to multiple serotonin receptors, σ sites, and α2-adrenoceptors. | researchgate.net |

| Para-substituted Caramiphen Analogues | Muscarinic M1 & M2 | Electron-withdrawing substituents at the para-position conferred M1 receptor selectivity. | nih.gov |

Mechanisms of Biological Action

Understanding the downstream cellular consequences of target engagement is vital. Research into analogues of this compound has uncovered several key mechanisms through which they exert their biological effects, including the induction of programmed cell death, interference with cell division machinery, and modulation of cellular oxidative stress.

Induction of Apoptosis and Cell Cycle Modulation

A primary goal in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Various analogues have shown considerable promise in this area by modulating the cell cycle and activating apoptotic pathways.

Methoxy-stilbene analogues, for example, have been found to cause a significant accumulation of leukemia cells in the G2/M phase of the cell cycle, which is a common precursor to apoptosis. nih.govnih.gov This cell cycle arrest is accompanied by an increase in the expression of the tumor suppressor protein p53 and a shift in the ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-xl protein, indicating the activation of the intrinsic mitochondrial pathway of apoptosis. nih.gov

Similarly, chloro-containing compounds have demonstrated potent pro-apoptotic activity. Studies on (2-chloroethylthio)-1,4-naphthoquinones in prostate cancer cells revealed apoptosis driven by the cleavage of caspase-3, a key executioner caspase. mdpi.com In parallel, research on 5-chloro-substituted indole-carboxamides showed that these molecules not only activate caspase-3 but also the initiator caspase-8. nih.govresearchgate.net They further promote apoptosis by increasing levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov

Microtubule Dynamics Regulation

Microtubules are dynamic protein polymers essential for cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division. nih.gov Their dynamic nature, characterized by phases of growth and shortening, is a validated target for anticancer drugs. nih.govyoutube.com

Many compounds that induce cell cycle arrest in the G2/M phase, as seen with methoxy-stilbene analogues, achieve this by interfering with microtubule dynamics. nih.gov By attenuating the dynamic instability of microtubules, these agents can activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest that can ultimately trigger apoptosis. nih.gov The exquisite regulation of microtubule dynamics during mitosis, where the rate of dynamicity increases dramatically, makes this process particularly vulnerable to chemical inhibitors. nih.gov While direct studies on this compound are lacking, its analogues that cause G2/M arrest likely operate, at least in part, through the disruption of this critical cellular machinery.

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H2O2) and superoxide (B77818) radicals. dtu.dk While normal cellular metabolism produces ROS, excessive levels lead to oxidative stress, damaging DNA, proteins, and lipids, which can trigger cell death. dtu.dk

Several analogues of this compound have been shown to exert their cytotoxic effects through the induction of ROS. For example, hybrid molecules containing a 1,4-naphthoquinone (B94277) core and a 2-chloroethylthio moiety were found to be potent inducers of cytotoxic ROS in prostate cancer cells. mdpi.com This ROS generation contributes to mitochondrial damage and subsequent apoptosis. mdpi.com The strategy of intentionally generating high levels of ROS within cancer cells is a recognized therapeutic approach, as it exploits the often-compromised antioxidant defenses of tumor cells. nih.gov Conversely, some chloro-indolinone derivatives have been noted for their antioxidant (radical scavenging) properties, suggesting that the specific molecular structure determines whether a compound promotes or mitigates oxidative stress. nih.gov

Antimicrobial Activity Studies

Research into the antimicrobial properties of this compound and its close analogues is an emerging field. While direct studies on this specific compound are limited, the broader class of substituted benzonitriles and related benzaldehyde (B42025) derivatives has shown promise in various antimicrobial applications.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Specific studies detailing the antibacterial efficacy of this compound against a wide range of Gram-positive and Gram-negative bacteria are not extensively available in the current body of scientific literature. However, research on structurally related compounds provides some insights. For instance, derivatives of 2-benzylidene-3-oxobutanamide have demonstrated significant in vitro antibacterial activity against priority drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium, and multidrug-resistant Acinetobacter baumannii (MDR-AB), a Gram-negative bacterium. nih.gov Notably, compounds with nitro substitutions on the aryl ring showed considerable antimicrobial effects. nih.gov

Furthermore, studies on 2,5-disubstituted-4-thiazolidinones, which can be synthesized from related chloro-anilines, have exhibited promising antibacterial activity against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.net The presence of both chloro and fluoro groups on the phenylimino moiety was found to significantly influence the antibacterial action. researchgate.net Similarly, certain N-substituted bis-benzimidazole derivatives have been screened for cytotoxicity against various cell lines, with some exhibiting antibacterial properties. scholarsresearchlibrary.com Research on quinoline (B57606) derivatives has also indicated antibacterial potential against strains like Escherichia coli and Proteus mirabilis. nih.gov

While these findings on related chemical scaffolds are encouraging, dedicated research is required to determine the specific antibacterial spectrum and efficacy of this compound.

Antifungal Efficacy

Direct and comprehensive studies on the antifungal efficacy of this compound are not readily found in published research. However, the foundational molecule, veratraldehyde (3,4-dimethoxybenzaldehyde), is known to possess antifungal properties. nih.gov This suggests that its derivatives, including this compound, may also exhibit such activities.

Research on analogous structures further supports this hypothesis. For example, some 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives containing a thioether moiety have demonstrated notable antifungal activities against various plant-pathogenic fungi, such as Botrytis cinerea. nih.gov Additionally, certain 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives have shown antifungal activity against Botrytis cinerea, with some interfering with conidial germination and the fungal cell wall. mdpi.com A newly developed quinoxaline (B1680401) derivative, 2-Chloro-3-hydrazinylquinoxaline, has shown variable but significant efficacy against several Candida and Aspergillus species. plos.org

Although these studies on related compounds are promising, specific experimental data on the antifungal profile of this compound is needed to ascertain its potential as an antifungal agent.

Antiviral Efficacy (e.g., Anti-influenza A activity)

There is a lack of specific research on the antiviral efficacy of this compound, including its activity against the influenza A virus. However, studies on structurally similar compounds have been conducted. For instance, research on 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives, including a 5-chloro derivative, demonstrated inhibitory effects against influenza A (H1N1, H3N2, and H5N1) and influenza B viruses in cell culture. nih.gov The potencies of these active compounds were comparable to that of ribavirin. nih.gov These derivatives are thought to inhibit an early stage of the viral replication cycle, likely virus adsorption or penetration. nih.gov

The development of antiviral agents often involves exploring various chemical scaffolds. Analogues of existing antiviral drugs, such as oseltamivir (B103847) and zanamivir, have been designed to enhance antiviral potency. nih.gov These strategies include adding specific substituents to exploit cavities in the active sites of viral enzymes. nih.gov While these examples highlight the potential for developing antiviral compounds from diverse chemical starting points, direct evidence for the antiviral activity of this compound remains to be established through dedicated research.

Anticancer Research and Cytotoxicity Evaluations

The potential of this compound and its analogues in cancer therapy is an area of active investigation, with a focus on their ability to induce cancer cell death.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., Breast Cancer Cell Lines)

While specific data on the in vitro cytotoxicity of this compound is limited, studies on its precursor, veratraldehyde, and related chalcones provide valuable insights. A chalcone (B49325) derived from veratraldehyde, (E)-4'-hydroxy-3,4-dimethoxychalcone, has been synthesized and evaluated for its cytotoxic effects. researchgate.net

Research on other synthetic derivatives has shown significant cytotoxic activity against various breast cancer cell lines. nih.gov For example, certain plastoquinone (B1678516) analogues have demonstrated notable cytotoxicity toward MCF-7 breast cancer cells. nih.gov One such analogue, AQ-12, exhibited an IC50 value of 6.06 ± 3.09 μM against MCF-7 cells. nih.gov

The table below summarizes the cytotoxic activity of a related chalcone derivative against a breast cancer cell line.

| Compound | Cell Line | IC50 (µM) |

| (E)-4'-hydroxy-3,4-dimethoxychalcone | MCF-7 | Data not specified |

Note: While the synthesis of this chalcone is reported, specific IC50 values against MCF-7 were not detailed in the provided source. Further research is needed to quantify its cytotoxic potency.

The number and position of methoxy (B1213986) groups in chalcone derivatives have been shown to influence their anticancer and cancer-selective properties. mdpi.com These findings underscore the potential for developing potent anticancer agents from this class of compounds, though more direct studies on this compound are necessary.

In Vivo Efficacy Studies in Animal Models

Elucidation of Structure-Activity Relationships (SAR) for Biological Potency of this compound and its Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has been a subject of scientific investigation, particularly in the quest for novel therapeutic agents. Although a comprehensive SAR study focused solely on this specific scaffold is not extensively documented in publicly available research, analysis of related compounds provides valuable insights into the roles of the chloro, dimethoxy, and nitrile functionalities in determining biological potency.

The Role of the Benzonitrile (B105546) Moiety

The benzonitrile group is a key structural feature in many biologically active molecules. In the context of anticancer research, the nitrile group can participate in crucial interactions with biological targets. For instance, studies on various benzonitrile-containing compounds have highlighted the ability of the nitrile to act as a hydrogen bond acceptor or to engage in other electronic interactions within the active sites of enzymes.

Impact of Methoxy Group Substitution

The presence and positioning of methoxy groups on the phenyl ring are critical determinants of biological activity. In a series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]furan derivatives, which share a dimethoxyphenyl moiety with the subject compound, the substitution pattern on the benzene (B151609) ring was found to significantly influence their activity as inhibitors of tubulin polymerization. nih.gov Specifically, the 3,4,5-trimethoxy substitution pattern is a well-known feature of many potent tubulin inhibitors, suggesting that the 3,4-dimethoxy arrangement in this compound is likely a key contributor to its potential biological effects.

Influence of the Chloro Substituent

The chloro substituent on the aromatic ring can modulate a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its pharmacokinetic and pharmacodynamic profiles. In a study of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, the presence of a 2-chloro substituent was found to be a necessary requirement for their anticancer effects. nih.gov This highlights the potential importance of the chlorine atom in this compound for its biological activity.

Applications in Materials Science and Emerging Technologies

Development of Optoelectronic Materials (e.g., Aggregation-Induced Emission properties)

While direct studies on the aggregation-induced emission (AIE) properties of 2-Chloro-3,4-dimethoxybenzonitrile itself are not extensively documented in publicly available research, its role as a precursor is significant. The synthesis of novel AIE luminogens (AIEgens) often involves the construction of molecules with specific steric and electronic characteristics that restrict intramolecular rotation in the aggregated state, leading to enhanced fluorescence.

Substituted benzonitriles are key components in many AIE-active molecules. mdpi.com The nitrile group can act as an electron-withdrawing moiety, contributing to the electronic landscape of a larger conjugated system. Through synthetic methodologies like metal-catalyzed cross-coupling reactions, this compound can be envisioned as a foundational unit in the creation of AIEgens. nih.govbohrium.comresearchgate.net For instance, the chloro group can be substituted to introduce bulky, rotatable groups, a common strategy in the design of AIE-active materials. The resulting molecules, with their tailored structures, could then be investigated for their photophysical properties, including their emission behavior in different aggregation states.

The general approach to designing such materials involves creating a molecule with both electron-donating and electron-accepting parts, linked in a way that promotes a twisted intramolecular charge transfer (TICT) state in solution, which is often non-emissive. Upon aggregation, the restriction of this intramolecular motion can block the non-radiative decay pathways and open up a radiative channel, resulting in strong light emission. The dimethoxy-substituted phenyl ring of this compound could act as a modifiable donor or part of the structural backbone in such a system.

Role in Polymer Chemistry and Monomer Design

In the field of polymer chemistry, this compound is not typically used as a direct monomer for polymerization. However, its functional groups make it a valuable precursor for the synthesis of custom-designed monomers. The chloro group can be readily transformed or substituted through various organic reactions to introduce a polymerizable moiety, such as a vinyl, acrylate, or styrenic group.

For example, a cross-coupling reaction could replace the chlorine atom with a vinyl group, yielding a substituted styrene (B11656) monomer. This monomer could then be subjected to polymerization techniques to create a polymer with pendant 3,4-dimethoxybenzonitrile (B145638) units. The properties of such a polymer would be influenced by these pendant groups, potentially leading to materials with specific dielectric properties, thermal stability, or solubility characteristics.

Furthermore, the nitrile group itself is a versatile functional handle in polymer chemistry. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures. acs.orgwikipedia.org This allows for the post-polymerization modification of polymers derived from monomers containing the this compound scaffold, enabling the fine-tuning of the final material's properties. While direct polymerization of this specific benzonitrile (B105546) is not a common application, its utility in creating functionalized polymers through monomer synthesis is a key potential role. google.com

Research in Advanced Functional Materials

The most direct application of this compound in the development of advanced functional materials lies in its use as a starting material in multi-step organic syntheses. The presence of both a reactive chlorine atom and a nitrile group on the benzene (B151609) ring allows for sequential, site-selective modifications.

A notable example of its use is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this context, the chloro group can be coupled with a variety of boronic acids to form a new carbon-carbon bond. This reaction is a cornerstone of modern organic synthesis and is widely used to construct complex molecular architectures.

| Reactant 1 | Reactant 2 (Example) | Coupling Reaction | Potential Product Class | Potential Application |

|---|---|---|---|---|

| This compound | Arylboronic acid | Suzuki-Miyaura Coupling | Biphenyl derivatives | Liquid crystals, Organic light-emitting diodes (OLEDs) |

| This compound | Vinylboronic acid | Suzuki-Miyaura Coupling | Styrene derivatives | Functional polymers, Monomers |

| This compound | Alkylboronic acid | Suzuki-Miyaura Coupling | Alkylated benzonitriles | Pharmaceutical intermediates, Molecular probes |

The resulting biaryl or vinyl-aryl structures can serve as the core of various functional materials. For instance, by choosing an appropriate coupling partner, it is possible to synthesize molecules with tailored electronic and photophysical properties for applications in organic electronics. The dimethoxy and nitrile substituents on the benzonitrile ring can further modulate these properties, influencing factors such as the molecule's energy levels (HOMO/LUMO), solubility, and solid-state packing. These are critical parameters for the performance of materials in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The nitrile group can also be a key feature in the final functional material. For example, it can participate in the formation of tetrazole rings through cycloaddition with azides, a transformation that can lead to materials with applications as ligands for metal complexes or as components in energetic materials. acs.org Therefore, the primary role of this compound in this context is as a versatile and functionalizable platform for the construction of sophisticated organic materials.

Despite a comprehensive search for scientific literature, no specific studies on the environmental fate and ecotoxicological investigations of this compound were found. The search included queries targeting its degradation pathways (photolytic, hydrolytic, and microbial), as well as its environmental distribution and mobility (soil adsorption and volatilization).

The conducted searches did not yield any empirical data or research findings related to the specific subsections outlined in the user's request:

Environmental Fate and Ecotoxicological Investigations of 2 Chloro 3,4 Dimethoxybenzonitrile

Environmental Distribution and Mobility:

Volatilization from Aqueous and Terrestrial Compartments

Consequently, it is not possible to provide the requested article with detailed research findings and data tables, as no publicly available scientific literature appears to have investigated these specific environmental aspects of 2-Chloro-3,4-dimethoxybenzonitrile.

Ecotoxicological Impact Assessment

An assessment of the ecotoxicological impact of a chemical compound is crucial for understanding its potential risks to the environment. This involves evaluating its toxicity to a range of organisms that represent different trophic levels and ecological niches. For this compound, a thorough search of available scientific literature and ecotoxicology databases yielded no specific studies that would allow for a quantitative assessment of its impact.

Toxicity to Aquatic Organisms (e.g., Invertebrates, Fish)

Data on the acute and chronic toxicity of this compound to aquatic invertebrates (such as Daphnia magna) and fish (such as zebrafish or rainbow trout) are not available in published literature. Standardized tests, which determine endpoints like the median lethal concentration (LC50) or the no-observed-effect concentration (NOEC), have not been reported for this specific compound.

While general information exists on the aquatic toxicity of some chlorinated and benzonitrile (B105546) compounds, the unique combination of the chloro-, dimethoxy-, and nitrile functional groups in this compound means that direct extrapolation from such data would be scientifically unsound without specific experimental validation.

Table 1: Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|---|

| Data Not Available | - | - | - | - |

Effects on Terrestrial Flora and Microorganisms

Similarly, there is a lack of research on the effects of this compound on terrestrial ecosystems. No studies were found that investigated its impact on the growth and germination of terrestrial plants or its toxicity to soil microorganisms. Such studies are vital for understanding the potential consequences of environmental contamination on soil health and plant life.

Table 2: Effects of this compound on Terrestrial Flora and Microorganisms

| Organism/System | Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|---|

| Data Not Available | - | - | - | - |

Assessment of Bioaccumulation Potential

The bioaccumulation potential of a substance refers to its ability to be taken up by an organism and accumulate in its tissues. This is often predicted by its octanol-water partition coefficient (Log Kow). While theoretical estimations of Log Kow for this compound may be possible using computational models, experimental data from bioaccumulation studies in organisms are not available. Therefore, a definitive assessment of its potential to accumulate in the food chain cannot be made at this time.

Table 3: Bioaccumulation Potential of this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Experimental Bioconcentration Factor (BCF) | Data Not Available | - | - |

Future Research Directions and Translational Perspectives for 2 Chloro 3,4 Dimethoxybenzonitrile

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The rational design of next-generation analogues of 2-Chloro-3,4-dimethoxybenzonitrile is a promising avenue for discovering compounds with enhanced biological specificity and efficacy. This approach relies on understanding the structure-activity relationships (SAR) to guide the synthesis of new derivatives with improved properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for this class of compounds is essential. By modifying the substituents on the benzene (B151609) ring, researchers can probe how changes in electronic and steric properties affect biological activity. For instance, the replacement of the chloro group with other halogens or the alteration of the methoxy (B1213986) groups' positions could significantly impact target binding and potency.

Pharmacophore Modeling: Computational techniques such as pharmacophore modeling can be employed to identify the key chemical features responsible for a molecule's biological activity. dovepress.com This information can then be used to design novel analogues of this compound with a higher probability of interacting with a specific biological target.

Synthesis of Novel Analogues: The synthesis of these rationally designed analogues can be achieved through established organic chemistry methodologies. For example, nucleophilic aromatic substitution and cross-coupling reactions can be utilized to introduce a variety of functional groups onto the benzonitrile (B105546) scaffold, leading to a diverse library of compounds for biological screening.

| Analog Design Strategy | Potential Enhancement | Example Modification |

| SAR Exploration | Improved target binding and potency | Substitution of the chloro group with fluorine or bromine |

| Pharmacophore Modeling | Increased specificity for biological targets | Design of analogues with optimized 3D arrangement of functional groups |

| Combinatorial Chemistry | Rapid generation of a diverse library of compounds | Parallel synthesis of a series of aminated or ether-linked derivatives |

Advanced Mechanistic Investigations in Complex Biological Systems

To unlock the full therapeutic potential of this compound and its analogues, a deep understanding of their mechanism of action in complex biological systems is required. Advanced investigative techniques can elucidate the molecular targets and cellular pathways modulated by these compounds.

Target Identification and Validation: Chemical proteomics is a powerful tool for identifying the protein targets of small molecules. nih.gov By using a derivatized version of this compound as a probe, researchers can pull down its binding partners from cell lysates, which can then be identified by mass spectrometry. Subsequent validation of these targets through genetic and pharmacological approaches is crucial.

Cellular Pathway Analysis: Once the molecular targets are known, the downstream effects on cellular signaling pathways can be investigated. Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression following treatment with the compound. This can reveal the broader biological processes affected and help to understand both the therapeutic effects and potential side effects.

In Vivo Studies: Ultimately, the biological mechanism must be confirmed in living organisms. Animal models of disease can be used to assess the efficacy of this compound analogues and to study their effects on physiological and pathological processes. These studies are essential for translating basic research findings into clinical applications.

Exploration of Novel Material Applications and Performance Enhancement

The unique chemical structure of this compound, featuring a nitrile group and a chlorinated aromatic ring, makes it a candidate for the development of novel materials with enhanced performance characteristics.

Polymer Synthesis: Aromatic nitriles can serve as precursors to specialty polymers. The nitrile group can be polymerized or chemically transformed to create a variety of polymer backbones. The presence of the chloro and dimethoxy groups can impart specific properties to the resulting polymers, such as thermal stability, flame retardancy, and altered solubility. Research into the polymerization of this compound or its use as a monomer in copolymerizations could lead to new materials for a range of applications.

Conductive Polymers: The development of conductive polymers is a significant area of materials science. While not intrinsically conducting, the aromatic structure of this compound could be incorporated into conjugated polymer systems. researchgate.netdu.ac.irmdpi.comresearchgate.netgoogle.com Doping these materials could induce conductivity, opening up possibilities for their use in electronics, sensors, and energy storage devices.

Functional Materials: The functional groups of this compound can be used to tune the properties of materials. For example, the polarity of the nitrile and methoxy groups could be exploited in the design of materials with specific surface properties or for applications in separation science.

| Material Application | Potential Property Enhancement | Relevant Functional Groups |

| Specialty Polymers | Thermal stability, flame retardancy | Chloro group, aromatic ring |

| Conductive Polymers | Electrical conductivity upon doping | Aromatic ring, potential for conjugation |

| Functional Materials | Tunable surface properties, selective absorption | Nitrile group, methoxy groups |

Development of Comprehensive Environmental Risk Assessment Methodologies

As with any chemical compound that has the potential for widespread use, a thorough environmental risk assessment of this compound is imperative. Developing comprehensive methodologies to evaluate its environmental fate and potential toxicity is a critical research direction.

Environmental Fate and Degradation: Studies are needed to determine how this compound behaves in the environment. This includes investigating its persistence in soil and water, its potential for bioaccumulation, and its degradation pathways. The biodegradation of related chlorinated aromatic compounds and benzonitriles can proceed through various microbial pathways, and it is important to determine if similar processes can break down this specific molecule. medchemexpress.cnnih.govresearchgate.neteurochlor.org

Ecotoxicity Profiling: A comprehensive ecotoxicological profile should be established to understand the potential impact of this compound on various organisms. This would involve standardized tests on representative species from different trophic levels, such as algae, invertebrates, and fish.

Risk Assessment Models: The data from environmental fate and ecotoxicity studies can be integrated into risk assessment models to predict the potential environmental concentrations and their likely effects. These models can help in establishing safe usage guidelines and in managing any potential environmental risks associated with the production and application of this compound and its derivatives.

Strategic Pathways for Therapeutic Development and Commercialization

For this compound analogues that show promise as therapeutic agents, a clear and strategic pathway for development and commercialization is essential. This involves a multi-step process from preclinical research to market approval.

Preclinical Development: Promising lead compounds must undergo rigorous preclinical evaluation. This includes detailed efficacy studies in relevant disease models, as well as comprehensive safety and toxicology assessments to identify any potential adverse effects. Pharmacokinetic studies are also necessary to understand how the drug is absorbed, distributed, metabolized, and excreted by the body.

Intellectual Property Protection: Securing intellectual property rights through patent applications is a critical step in the commercialization process. Patents for novel analogues, their synthesis, and their therapeutic uses provide the exclusivity needed to attract investment for further development.

Clinical Trials and Regulatory Approval: The most promising candidates from preclinical studies can then advance to clinical trials in humans. This is a phased process (Phase I, II, and III) that evaluates the safety and efficacy of the new drug. Successful completion of clinical trials is a prerequisite for seeking regulatory approval from agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Commercialization and Market Access: Following regulatory approval, a commercialization strategy is needed to bring the new therapeutic to patients. This involves manufacturing, marketing, and distribution. Collaborations with pharmaceutical companies can be a key strategy for navigating the complex and expensive process of drug development and commercialization.

| Development Stage | Key Activities | Primary Goal |

| Preclinical | Efficacy, safety, toxicology, and pharmacokinetic studies | Identify a lead candidate for clinical trials |

| Intellectual Property | Patent filing for new compounds and uses | Secure market exclusivity |

| Clinical Trials | Phase I, II, and III studies in humans | Demonstrate safety and efficacy in patients |

| Regulatory Approval | Submission of data to regulatory agencies | Obtain permission to market the drug |

| Commercialization | Manufacturing, marketing, and distribution | Make the new therapeutic available to patients |

Q & A

Q. What are the established synthetic routes for 2-chloro-3,4-dimethoxybenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cyanation. For example:

- Halogen exchange : Reacting 2-hydroxy-3,4-dimethoxybenzonitrile with phosphorus oxychloride (POCl₃) under reflux, optimizing temperature (80–100°C) and stoichiometry to minimize side products .

- Cyanation : Using a Pd catalyst (e.g., Pd(PPh₃)₄) with Zn(CN)₂ on a chlorinated precursor, ensuring anhydrous conditions to prevent hydrolysis .

- Key factors : Solvent polarity (e.g., DMF vs. THF) and reaction time significantly impact yield, with reported yields ranging from 60% to 85% depending on purification protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?